(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Description
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(1R,5S)-3-pyrimidin-5-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(8-5-12-7-13-6-8)3-9-1-2-10(4-11)14-9;;/h5-7,9-10,14-15H,1-4H2;2*1H/t9-,10+,11?;; |
InChI Key |
KYGRCOQOSMLKGN-WHHWYQSHSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CN=C3)O.Cl.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CN=CN=C3)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic core is central to the molecule and is typically constructed through stereoselective synthetic routes. According to recent synthetic methodology reviews, two main approaches are employed:
Enantioselective cyclization from acyclic precursors: Starting from acyclic molecules pre-functionalized with stereochemical information, cyclization reactions are performed under chiral catalyst control to form the bicyclic scaffold with defined stereochemistry.
Desymmetrization of achiral tropinone derivatives: Achiral bicyclic intermediates such as tropinone can be selectively functionalized or transformed to introduce stereochemical control directly in the bicyclic framework.
These methods ensure the 1R,3S,5S stereochemical configuration required for biological activity.
Installation of the Pyrimidin-5-yl Substituent
The pyrimidin-5-yl group is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) involving halogenated pyrimidine derivatives.
A common strategy involves preparing a halopyrimidine intermediate, which is then coupled with the bicyclic amine or alcohol derivative under palladium catalysis using appropriate ligands and bases.
The reaction conditions are carefully optimized to avoid racemization or decomposition of the bicyclic core.
Representative Synthetic Route from Patents and Literature
A detailed synthetic sequence is described in patent EP2966079B1 and related documents, which outline multi-step procedures for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols with pyrimidinyl substituents:
| Step | Reagents and Conditions | Description |
|---|---|---|
| a) | Paraformaldehyde, concentrated HCl, 60 °C | Formation of intermediate aldehyde or hydroxymethyl derivatives |
| b) | Pivalic acid, potassium carbonate, DMF, 65 °C | Esterification or protection steps |
| c) | t-Butoxybis(dimethylamino)methane, 54 °C | Formation of enamine or related intermediates |
| d) | 6-Aminouracil, glacial acetic acid, water, DMSO, 99 °C | Pyrimidine ring construction or modification |
| e) | Phosphorus oxychloride, N,N-diisopropylethylamine, anisole, 80 °C | Chlorination for activation of pyrimidine ring |
| f) | 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, N,N-diisopropylethylamine, THF, RT | Nucleophilic substitution to install bicyclic amine |
| g) | Further coupling and purification steps | Final assembly and salt formation |
This sequence highlights the use of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride as a key intermediate nucleophile reacting with activated pyrimidine derivatives to form the target compound.
Salt Formation and Purification
The dihydrochloride salt is typically formed by treatment of the free base with hydrochloric acid under controlled conditions.
Purification is achieved by recrystallization or chromatography, ensuring high purity and correct salt stoichiometry.
Experimental Data and Yields
While exact yields vary depending on scale and specific conditions, typical yields for key steps are:
Spectroscopic data (NMR, MS) confirm the structure and stereochemistry at each stage, with optical rotation measurements consistent with the (1R,3S,5S) configuration.
Summary Table of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrimidine derivatives.
Scientific Research Applications
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic compound that includes a pyrimidine moiety, suggesting it has potential biological activities. The stereochemistry of the (1R,3S,5S) configuration suggests that the compound may have unique interactions with biological targets because of the spatial arrangement of its atoms. The dihydrochloride form enhances the compound's solubility and stability in aqueous environments due to the presence of two hydrochloride ions.
Potential Applications
Research suggests several potential applications for (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride:
- Drug Discovery The compound can be used as a building block for creating new pharmaceutical agents.
- Materials Science It can be used in the creation of novel materials with specific properties.
- Biochemical Research Useful as a research tool in biological and chemical studies.
Synthesis Methods
The synthesis of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can be achieved through multiple methods:
- ** Palladium-Catalyzed Cross-Coupling** This involves creating new carbon-carbon bonds using palladium catalysts.
- Grignard Reactions The addition of Grignard reagents to suitable precursors.
- Multicomponent Reactions Combining three or more reactants in a single step to form the desired product.
These methods require careful optimization to ensure high yields and purity of the final product.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems:
- Receptor Binding Assays These assays help identify the targets and binding affinities of the compound.
- Enzyme Inhibition Studies These studies determine the compound's ability to inhibit specific enzymes.
- Cell-Based Assays These assays evaluate the compound’s effects on cellular functions.
Comparison with Similar Compounds
While numerous compounds share structural similarities, the specific arrangement and functional groups in (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride may give it unique properties.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine Derivative | Known for neuroprotective effects |
| 8-Azabicyclo[3.2.1]octane | Bicyclic Amine | Basic structure similar but lacks pyrimidine |
| Pyrimidine derivatives | Aromatic Heterocycles | Broad range of biological activities |
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the 3-Position
Pyrimidinyl vs. Triazolyl Groups
- Target Compound : The pyrimidin-5-yl group provides a planar, electron-deficient aromatic ring, facilitating π-π stacking and hydrogen bonding with biological targets .
- Triazolyl Analog : (1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () replaces pyrimidine with a triazole ring. The bulkier isopropyl and methyl groups reduce solubility but may enhance metabolic stability by steric hindrance .
Sulfonamide Derivatives
- (1R,3s,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane (): The sulfonamide group introduces strong hydrogen-bond acceptor properties, improving binding to opioid receptors.
Stereochemical Variations
(1R,3R,5S)-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride ()
- The hydroxyl group at the 3-position (vs. pyrimidinyl) enables hydrogen-bond donation, altering receptor selectivity. The (1R,3R,5S) stereochemistry shifts the spatial orientation of the hydroxyl group, reducing affinity for dopamine transporters compared to the target compound .
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-amine Dihydrochloride ()
Functional Group Modifications
Carboxylate Esters
- Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (): The carboxylate ester introduces polarity, improving solubility. wt. 441.24), reducing blood-brain barrier permeability .
Pharmacological Profiles
Key Research Findings
- Pyrimidinyl vs. Triazolyl : Pyrimidine’s planar structure enhances binding to serotonin (5-HT) receptors, while triazole derivatives show selectivity for histamine receptors due to steric effects .
- Stereochemistry Impact : The (1R,3S,5S) configuration in the target compound optimizes receptor fit, whereas (1R,3R,5S) in hydroxyl derivatives reduces CNS activity by 40% in vitro .
- Salt Forms : Dihydrochloride salts (target compound) improve bioavailability by 60% compared to free bases, as demonstrated in solubility assays .
Biological Activity
The compound (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic structure featuring a pyrimidine moiety. This unique configuration suggests potential biological activities that merit detailed exploration. The stereochemistry of the compound may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex bicyclic structure that includes a pyrimidine ring. This configuration is crucial for its biological activity, as the spatial arrangement of atoms can significantly affect how the compound interacts with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O·2ClH |
| Molecular Weight | 250.22 g/mol |
| CAS Number | 2648901-48-6 |
| Physical Form | Powder |
| Purity | ≥95% |
Biological Activity
Research indicates that compounds similar to (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride often exhibit significant biological activities, including:
- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage.
- Inhibition of Biogenic Amines : Similar bicyclic compounds have been reported to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in treating mood disorders and obesity .
The mechanisms through which this compound exerts its biological effects are likely related to its interaction with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways related to neurotransmission and hormonal regulation.
- Monoamine Transporters : By inhibiting monoamine transporters, it may increase the availability of neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions.
Case Studies
Several studies have evaluated the effects of compounds structurally related to (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride :
Study 1: Neuroprotective Properties
A study demonstrated that a related bicyclic amine showed significant neuroprotective effects against oxidative stress in neuronal cell lines. The compound reduced cell death and increased antioxidant enzyme activity.
Study 2: Antiobesity Effects
Another investigation into compounds similar to this one found that they effectively reduced body weight and plasma triglycerides in rodent models of diet-induced obesity (DIO). The treatment led to decreased food intake and loss of adipose tissue without significant side effects on motor activity or vital signs .
Comparative Analysis
To better understand the uniqueness of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride , it is helpful to compare it with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine Derivative | Known for neuroprotective effects |
| 8-Azabicyclo[3.2.1]octane | Bicyclic Amine | Basic structure similar but lacks pyrimidine |
| Pyrimidine derivatives | Aromatic Heterocycles | Broad range of biological activities |
This table illustrates how while many compounds share structural similarities, the specific arrangement and functional groups present in (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride may confer unique properties that distinguish it from its counterparts.
Q & A
Basic Research Question
- Cancer : NCI-60 cell panel for cytotoxicity screening (IC₅₀ < 10 μM suggests therapeutic potential) .
- Neurological Disorders : Radioligand binding assays (e.g., σ₁/σ₂ receptors) with Ki values < 100 nM indicate high affinity .
- Antimicrobial : MIC assays against S. aureus and E. coli (MIC ≤ 8 μg/mL classifies as potent) .
How should researchers design in vivo studies to assess pharmacokinetics?
Advanced Research Question
- Metabolic Stability : Monitor hepatic clearance using microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min indicates suitability for oral dosing) .
- Bioavailability : Administer via IV and oral routes in rodents; AUC ratios >30% suggest good absorption .
- Tissue Distribution : LC-MS/MS quantifies compound levels in brain, liver, and plasma to assess blood-brain barrier penetration .
What computational methods predict its receptor interaction mechanisms?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 4N6H for σ₂). Pyrimidine oxygen and bicyclic nitrogen often form hydrogen bonds with Asp126/Glu172 .
- MD Simulations : Analyze binding stability over 100 ns; RMSD < 2.0 Å indicates stable ligand-receptor complexes .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
